tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Boc-pyrrolidine-3-acetic acid methyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a Boc (tert-butoxycarbonyl) protecting group. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-pyrrolidine-3-acetic acid methyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the nitrogen atom in the pyrrolidine ring. This is usually done by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of ®-N-Boc-pyrrolidine-3-acetic acid methyl ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring or the ester group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: TFA, HCl
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Free amines
Scientific Research Applications
Chemistry
In chemistry, ®-N-Boc-pyrrolidine-3-acetic acid methyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various heterocyclic compounds and natural product analogs.
Biology
In biological research, the compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its structural features make it a valuable tool for probing the active sites of enzymes and understanding their catalytic functions.
Medicine
In medicinal chemistry, ®-N-Boc-pyrrolidine-3-acetic acid methyl ester is employed in the development of pharmaceutical agents. It is used as a precursor for the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, the compound finds applications in the production of fine chemicals and agrochemicals. Its versatility in chemical transformations makes it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-N-Boc-pyrrolidine-3-acetic acid methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, modulating their activity. The Boc protecting group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Boc-pyrrolidine-3-acetic acid methyl ester: The enantiomer of the compound, differing in the spatial arrangement of atoms.
N-Boc-pyrrolidine-2-carboxylic acid methyl ester: A similar compound with a different substitution pattern on the pyrrolidine ring.
N-Boc-pyrrolidine-3-carboxylic acid methyl ester: Another analog with a carboxylic acid group instead of an acetic acid group.
Uniqueness
®-N-Boc-pyrrolidine-3-acetic acid methyl ester is unique due to its specific stereochemistry and functional groups. The presence of the Boc protecting group and the ester functionality allows for selective chemical modifications, making it a versatile intermediate in organic synthesis. Its enantiomeric purity and structural features contribute to its distinct reactivity and applications in various fields.
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOQXSJKDMPQCT-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.